molecular formula C6H4ClF2NO B581146 2-Chloro-6-(difluoromethoxy)pyridine CAS No. 1214377-45-3

2-Chloro-6-(difluoromethoxy)pyridine

Cat. No. B581146
M. Wt: 179.551
InChI Key: MQNNYHKAEYWADV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(difluoromethoxy)pyridine is a chemical compound with the molecular formula C6H4ClF2NO . It has a molecular weight of 179.55 . It is a liquid at room temperature and is stored in an inert atmosphere at 2-8°C .


Molecular Structure Analysis

The InChI code for 2-Chloro-6-(difluoromethoxy)pyridine is 1S/C6H4ClF2NO/c7-4-2-1-3-5(10-4)11-6(8)9/h1-3,6H . This indicates that the molecule consists of a pyridine ring with chlorine, difluoromethoxy, and hydrogen substituents.


Physical And Chemical Properties Analysis

2-Chloro-6-(difluoromethoxy)pyridine is a liquid at room temperature . It is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

  • Intermediate in Herbicide Synthesis : 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a related compound, is a crucial intermediate for synthesizing the highly efficient herbicide trifloxysulfuron. This synthesis pathway involves a series of reactions starting from nicotinamide and has an overall yield of up to 48.7% (Zuo Hang-dong, 2010).

  • Selective Electrophilic Substitutions : Research on 2-chloro-6-(trifluoromethyl)pyridine has demonstrated its transformation into various derivatives through processes like halogen/metal exchange and electrophilic trapping. This highlights its versatility in chemical synthesis (F. Mongin et al., 1998).

  • Antimicrobial Activities and DNA Interaction : Studies on 2-Chloro-6-(trifluoromethyl)pyridine have investigated its antimicrobial properties and interactions with DNA. This includes structural and spectroscopic analyses using techniques like FT-IR and NMR, revealing insights into its molecular behavior (M. Evecen et al., 2017).

  • Synthesis of Derivatives for Medicinal Chemistry : The synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a derivative, has been explored for its potential in medicinal chemistry. This compound offers a stable alternative to benzodioxole fragments and can be further functionalized (M. P. Catalani et al., 2010).

  • Coordination Chemistry of Pyridines : Research into the coordination chemistry of pyridine derivatives, including those related to 2-Chloro-6-(difluoromethoxy)pyridine, has been significant. This includes exploring their use as ligands in various metal complexes, with applications in areas like luminescent lanthanide compounds for biological sensing (M. Halcrow, 2005).

  • Lithiation and Synthesis Reactions : Studies on the lithiation of chloropyridines, including 2-chloropyridine, have provided insights into their chemical behavior, particularly in reactions involving lithiation and nucleophilic addition (P. Gros et al., 2003).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H227, H315, H319, and H335, indicating that it is combustible, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

2-chloro-6-(difluoromethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2NO/c7-4-2-1-3-5(10-4)11-6(8)9/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNNYHKAEYWADV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744663
Record name 2-Chloro-6-(difluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(difluoromethoxy)pyridine

CAS RN

1214377-45-3
Record name 2-Chloro-6-(difluoromethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214377-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-(difluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
G Landelle, E Schmitt, A Panossian, JP Vors… - Journal of Fluorine …, 2017 - Elsevier
The preparation of F 3 CO- and F 2 HCO-analogues of Imidacloprid and Thiacloprid and the evaluation of their biological activity have been performed. For this purpose, a first synthetic …
Number of citations: 14 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.